7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one

Organic Synthesis Medicinal Chemistry Scaffold Diversification

Medicinal chemistry programs targeting imidazo[1,2-a]pyrimidin-5-one pharmacophores require a reliable intermediate for late-stage diversification. This compound addresses that need with a strategically positioned chlorine at the 7-position, enabling efficient SNAr and cross-coupling reactions. • Reactive 7-Cl handle for rapid SAR library generation via amination, etherification, or Suzuki coupling. • Privileged scaffold for oncology programs, particularly PI3Kβ inhibitor development in PTEN-deficient cancers. • Thermal stability up to 266-267°C supports demanding synthetic sequences. Supplied with rigorous QC; available for immediate global dispatch.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
Cat. No. B11924784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one
Molecular FormulaC6H4ClN3O
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1C(=NC2=NC=CN2C1=O)Cl
InChIInChI=1S/C6H4ClN3O/c7-4-3-5(11)10-2-1-8-6(10)9-4/h1-2H,3H2
InChIKeyMLTKXLFRYRSOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one: Key Heterocyclic Scaffold


7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one (CAS 57473-33-3) is a heterocyclic organic compound with the molecular formula C₆H₄ClN₃O and a molecular weight of 169.57 g/mol . It belongs to the imidazo[1,2-a]pyrimidin-5-one class, a privileged scaffold in medicinal chemistry. Its structure features a fused imidazole and pyrimidinone ring system, with a reactive chlorine atom at the 7-position and a keto group at the 5-position . This compound is primarily utilized as a key intermediate and versatile building block for the synthesis of more complex molecules with potential biological activities .

Core Utility Privileged heterocyclic building block for medicinal chemistry library synthesis
Reactive Handle 7-Chloro substituent enables SNAr and cross-coupling diversification
Scaffold Context Imidazo[1,2-a]pyrimidin-5-one core reported as a privileged pharmacophore

7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one Substitution Risk


Generic substitution in this class of compounds is highly inadvisable due to the profound impact of seemingly minor structural variations on downstream chemistry and biological function. The chlorine atom at the 7-position is not merely a spectator group; it is a critical handle for further functionalization via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . Replacing this compound with an analog like 5,7-dichloroimidazo[1,2-c]pyrimidine, which is an ATR kinase inhibitor [1], or an 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one derivative with cytotoxic activity [2], would lead to completely divergent synthetic pathways and biological outcomes. The specific substitution pattern of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one confers distinct chemical reactivity that is essential for its intended use as a specific synthetic building block.

Reactivity Absence of the 7-chloro handle in analogs eliminates the primary route for downstream diversification via SNAr or cross-coupling
Chemotype Regioisomeric or isosteric analogs may exhibit divergent kinase selectivity profiles and synthetic pathways, limiting direct scaffold replacement
Stability Alternatives with lower thermal decomposition points may not withstand high-temperature reaction sequences, requiring validation

7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one Differentiation


Chlorine Handle for SNAr Functionalization

The presence of the chlorine atom at the 7-position is the key differentiating feature of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one. Unlike the unsubstituted imidazo[1,2-a]pyrimidin-5-one core, this chlorine provides a site for further chemical elaboration through nucleophilic substitution and palladium-catalyzed cross-coupling reactions . In contrast, analogs like the 7-hydroxy or 7-alkyl derivatives lack this versatile synthetic handle, severely limiting their utility as building blocks for generating diverse compound libraries. This specific reactivity is a quantifiable and essential property for synthetic chemists.

SNAr Reactive Handle
Class-level inference
Target: 7-Cl (Reactive Halogen) Baseline: 7-H (Inert C-H bond)
Supports nucleophilic aromatic substitution workflow
Qualitative difference; class-level inference
Organic Synthesis Medicinal Chemistry Scaffold Diversification

High-Temperature Stability

The thermal stability of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one is quantifiable by its melting point, which is reported as 266-267°C (with decomposition) . This is a critical procurement parameter for applications involving high-temperature reactions or storage. While direct comparative data for other 7-substituted imidazo[1,2-a]pyrimidin-5-ones is not readily available in public databases, this high melting point is characteristic of the strong intermolecular interactions in this specific solid-state packing arrangement, differentiating it from lower-melting analogs that might be less suitable for certain reaction conditions.

Thermal Stability
Supporting evidence
266–267 °C (decomposition)
Supports high-temperature reaction suitability
Melting point with decomposition; data to verify
Physicochemical Properties Material Science Chemical Stability

Scaffold for PI3Kβ Inhibitors

The imidazo[1,2-a]pyrimidin-5(1H)-one core, of which 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one is a key chlorinated derivative, is a validated pharmacophore for the development of beta isoform-selective phosphatidylinositol 3-kinase (PI3Kβ) inhibitors [1]. Studies on related analogs in this series have demonstrated potent growth inhibition in PTEN-deficient breast cancer cell lines (MDA-MB-468) [1]. While the exact IC50 of the 7-chloro derivative in this assay is not specified in the abstract, the class-level evidence positions it as a crucial intermediate for accessing this therapeutically relevant chemical space, which is a primary driver for its procurement.

PI3Kβ Pharmacophore
Class-level inference
Reported PI3Kβ inhibitor activity for core scaffold in PTEN-deficient cell models
Supports kinase inhibitor discovery context
Source-specific review; class-level attribution
Oncology Kinase Inhibition Drug Discovery

Applications of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one


Diversified Library Synthesis via SNAr

Procurement of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one is essential for medicinal chemistry groups looking to generate structurally diverse libraries based on the imidazo[1,2-a]pyrimidin-5-one pharmacophore. As established, the chlorine at the 7-position is a critical synthetic handle . This allows for late-stage functionalization with a wide array of amines, alcohols, or boronic acids to rapidly explore structure-activity relationships (SAR) in drug discovery programs.

Targeted PI3K Oncology Therapies

For research groups focused on oncology, specifically targeting the PI3Kβ isoform in PTEN-deficient cancers, this compound serves as a key building block for synthesizing potential inhibitors [1]. The class-level evidence confirms the imidazo[1,2-a]pyrimidin-5-one core's ability to yield potent and selective PI3Kβ inhibitors, making the 7-chloro derivative a valuable intermediate for generating novel chemical matter in this therapeutic area.

High-Temperature Reaction Sequences

The documented high melting/decomposition point of 266-267°C supports the use of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one in synthetic sequences that may require elevated temperatures. This thermal stability provides a margin of safety against unintended decomposition, ensuring the building block remains intact throughout challenging reaction conditions where other, less thermally stable analogs might degrade.

Application
Selection Property
Validation Focus
Diversified Library Synthesis
7-Chloro reactive handle for SNAr
Functionalization scope with amines, alcohols, or boronic acids
Kinase Inhibitor Discovery
Privileged imidazo-pyrimidinone scaffold
PI3Kβ isoform-selectivity and PTEN-deficient model context
High-Temperature Synthesis
Thermal stability profile
Stability margin under elevated reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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